molecular formula C18H26BrNO2 B3518900 2-(2-bromo-4-tert-butylphenoxy)-N-cyclohexylacetamide

2-(2-bromo-4-tert-butylphenoxy)-N-cyclohexylacetamide

Cat. No.: B3518900
M. Wt: 368.3 g/mol
InChI Key: MDPAYRMLLTZBIX-UHFFFAOYSA-N
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Description

2-(2-bromo-4-tert-butylphenoxy)-N-cyclohexylacetamide is an organic compound that features a brominated phenol ether linked to a cyclohexylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-cyclohexylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-tert-butylphenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of substituted phenoxyacetamides.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of cyclohexylamines.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The brominated phenol ether moiety can interact with enzymes and receptors, potentially inhibiting their activity. The cyclohexylacetamide group may enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a brominated phenol ether and a cyclohexylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrNO2/c1-18(2,3)13-9-10-16(15(19)11-13)22-12-17(21)20-14-7-5-4-6-8-14/h9-11,14H,4-8,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPAYRMLLTZBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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